molecular formula C10H9ClN2O2S2 B2472696 2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone CAS No. 400086-09-1

2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone

Cat. No. B2472696
CAS RN: 400086-09-1
M. Wt: 288.76
InChI Key: IZZGSYXUYVSAQQ-UHFFFAOYSA-N
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Description

“2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” is a chemical compound with the molecular formula C10H9ClN2O2S2 . It is used in various chemical research and studies .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The molecular structure of “2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” can be studied using various analytical techniques. The compound can participate in various chemical reactions due to the presence of reactive functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” can be analyzed using various techniques. For instance, the melting point, boiling point, and density of the compound can be determined .

Scientific Research Applications

Diuretic Activity

Research indicates that derivatives of 1,3,4-thiadiazoles, like 2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone, exhibit notable diuretic activity. In studies, these compounds were synthesized and their diuretic effects were tested in vivo on Swiss albino mice. The results showed an increase in the urinary excretion of both water and electrolytes, especially with 5-methyl-substituted derivatives, demonstrating significant potential as diuretic agents (Ergena, Rajeshwar, & Solomon, 2022).

Anticonvulsant Properties

1,3,4-Thiadiazole derivatives are also being explored for their anticonvulsant properties. Some derivatives have shown high inhibitory potency against certain carbonic anhydrase isozymes, which are involved in various physiological processes. These findings indicate that these compounds might be used to develop drugs for treating conditions like epilepsy (Masereel, Rolin, Abbate, Scozzafava, & Supuran, 2002).

Insecticide Metabolism

Studies on the metabolic behavior of related 1,3,4-thiadiazole compounds used in insecticides (like GS-13005) reveal that these compounds undergo rapid degradation in plants, soil, and animals. The metabolic pathways involve the cleavage of the heterocyclic moiety and oxidation, highlighting the importance of understanding the environmental and biological fate of these compounds (Dupuis, Muecke, & Esser, 1971).

Antidepressant Properties

Some 1,3,4-thiadiazole derivatives, structurally related to 2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone, have been studied for their antidepressant properties. These studies indicate that certain derivatives can cross the blood-brain barrier and might exhibit antidepressant activity comparable to established drugs, offering potential leads for new treatments (Varvaresou, Siatra-Papastaikoudi, Tsotinis, Tsantili-Kakoulidou, & Vamvakides, 1998).

Mechanism of Action

The mechanism of action of “2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” can be studied using various biochemical and biophysical techniques. For instance, molecular docking studies can provide insights into the interactions of the compound with biological targets .

properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfonyl]-4-methylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S2/c1-7-10(16-13-12-7)17(14,15)6-8-4-2-3-5-9(8)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZGSYXUYVSAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone

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